molecular formula C13H22O B3047372 6,10-Dimethylundeca-3,9-dien-2-one CAS No. 13835-41-1

6,10-Dimethylundeca-3,9-dien-2-one

Cat. No.: B3047372
CAS No.: 13835-41-1
M. Wt: 194.31 g/mol
InChI Key: SLMWIBBJFMTGLJ-UHFFFAOYSA-N
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Scientific Research Applications

6,10-Dimethylundeca-3,9-dien-2-one has diverse applications in scientific research:

Safety and Hazards

6,10-Dimethylundeca-3,9-dien-2-one is known to be a skin irritant . When heated to decomposition, it emits acrid smoke and irritating fumes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6,10-Dimethylundeca-3,9-dien-2-one can be synthesized through the reaction of linalool and ethyl acetoacetate in the presence of an alkaline catalyst. This reaction involves subsequent rearrangement and decarboxylation steps . The overall reaction can be represented as follows: [ \text{Linalool} + \text{Ethyl Acetoacetate} \xrightarrow{\text{Alkaline Catalyst}} \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 6,10-Dimethylundeca-3,9-dien-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols and acids.

    Reduction: Reduction reactions can convert it into saturated compounds.

    Substitution: It can undergo substitution reactions, particularly at the double bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is typical.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂).

Major Products:

    Oxidation: Formation of 6,10-dimethylundeca-3,9-dien-2-ol and corresponding acids.

    Reduction: Formation of 6,10-dimethylundecan-2-one.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 6,10-Dimethylundeca-3,9-dien-2-one involves its interaction with specific molecular targets. It can bind to receptors and enzymes, modulating their activity. The pathways involved include:

    Enzyme Inhibition: Inhibits certain enzymes, affecting metabolic pathways.

    Receptor Binding: Binds to olfactory receptors, contributing to its fragrance properties.

Comparison with Similar Compounds

  • 6,10-Dimethylundeca-5,9-dien-2-one (Z)
  • 6,10-Dimethylundeca-5,9-dien-2-one (E)
  • Geranylacetone

Comparison: 6,10-Dimethylundeca-3,9-dien-2-one is unique due to its specific double bond positions and the resulting chemical properties. Compared to its isomers, it has distinct reactivity and applications, particularly in the fragrance industry .

Properties

IUPAC Name

(3E)-6,10-dimethylundeca-3,9-dien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h6-7,10,12H,5,8-9H2,1-4H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMWIBBJFMTGLJ-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)CC=CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCC=C(C)C)C/C=C/C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13835-41-1
Record name 3,9-Undecadien-2-one, 6,10-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013835411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,9-Undecadien-2-one, 6,10-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6,10-dimethylundeca-3,9-dien-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.120
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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